

Thermophysical Properties of 4-Phenyl-1-Butene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenyl-1-butene

Cat. No.: B1585249

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of **4-phenyl-1-butene**. The information is compiled from various sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document summarizes key quantitative data in structured tables, details common experimental protocols for their determination, and presents visual representations of relevant chemical pathways and experimental workflows.

Core Thermophysical Data

The thermophysical properties of **4-phenyl-1-butene** are essential for a wide range of applications, including reaction engineering, process design, and safety assessments. A summary of these properties is presented below.

Table 1: General and Physical Properties of **4-Phenyl-1-Butene**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂	[1] [2] [3]
Molecular Weight	132.20 g/mol	[4] [5]
Appearance	Clear, colorless liquid	[1] [6]
Melting Point	-70 °C	[1] [2] [3] [7]
Boiling Point	175-177 °C (at 1 atm)	[1] [2] [3] [4] [8]
Flash Point	60 °C (closed cup)	[7]
Refractive Index (n _{20/D})	1.507	[1] [2] [4]
log P (octanol/water)	3.627	[7]

Table 2: Density and Vapor Pressure of **4-Phenyl-1-Butene**

Property	Condition	Value	Source(s)
Density	25 °C	0.88 g/mL	[1] [3] [4] [8]
Vapor Pressure	25 °C	1.45 mmHg	[3]

Critically evaluated data from the National Institute of Standards and Technology (NIST) suggest a wider range of available thermophysical property data over various temperatures and pressures. This includes data for viscosity, thermal conductivity, and heat capacity, which are crucial for heat transfer and fluid dynamics calculations.[\[9\]](#)

Experimental Protocols for Thermophysical Property Determination

The accurate determination of thermophysical properties relies on standardized experimental methodologies. Below are detailed descriptions of common techniques used for liquids such as **4-phenyl-1-butene**.

Density Measurement

The density of a liquid can be determined using several methods, with the gravimetric buoyancy method and gas displacement method being two common approaches.

- Gravimetric Buoyancy Method (Archimedes' Principle): This widely used technique involves weighing a reference body of a known volume (like a glass sinker) first in air and then immersed in the liquid of unknown density. The buoyant force exerted by the liquid on the sinker is equal to the weight of the displaced liquid. From the two weight measurements and the known volume of the sinker, the density of the liquid can be calculated.[10]

Viscosity Measurement

Viscosity, a measure of a fluid's resistance to flow, can be determined by several methods:

- Capillary Viscometers (e.g., Ostwald or Ubbelohde): These instruments measure the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity. The time is proportional to the kinematic viscosity of the liquid.[3][7]
- Falling Sphere Viscometer: This method involves measuring the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity. The terminal velocity of the sphere is related to the viscosity of the fluid.[3][4][7]
- Rotational Viscometer: This type of viscometer measures the torque required to rotate a spindle immersed in the liquid at a constant angular velocity. The torque is directly proportional to the dynamic viscosity of the fluid.[1][4]

Thermal Conductivity Measurement

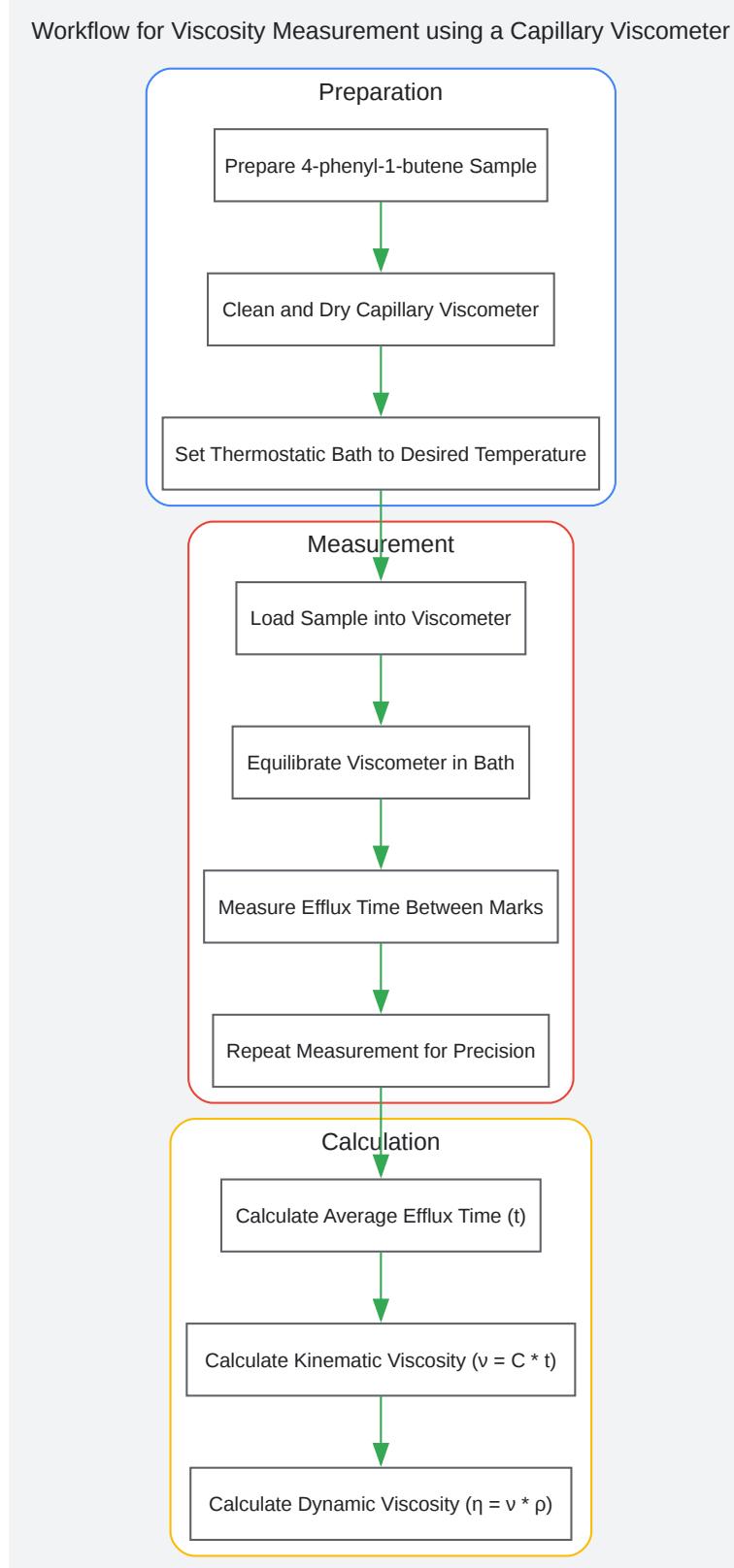
Thermal conductivity is a material's ability to conduct heat. For liquids, the transient hot wire (THW) method is a popular and accurate technique.

- Transient Hot Wire (THW) Method: In this method, a thin platinum wire is submerged in the liquid and is heated by a step voltage. The wire acts as both a heat source and a temperature sensor. The rate of temperature rise of the wire is measured, and from this, the thermal conductivity of the surrounding liquid can be determined. This method is advantageous as it minimizes the effects of natural convection.[2][6][11]

Heat Capacity Measurement

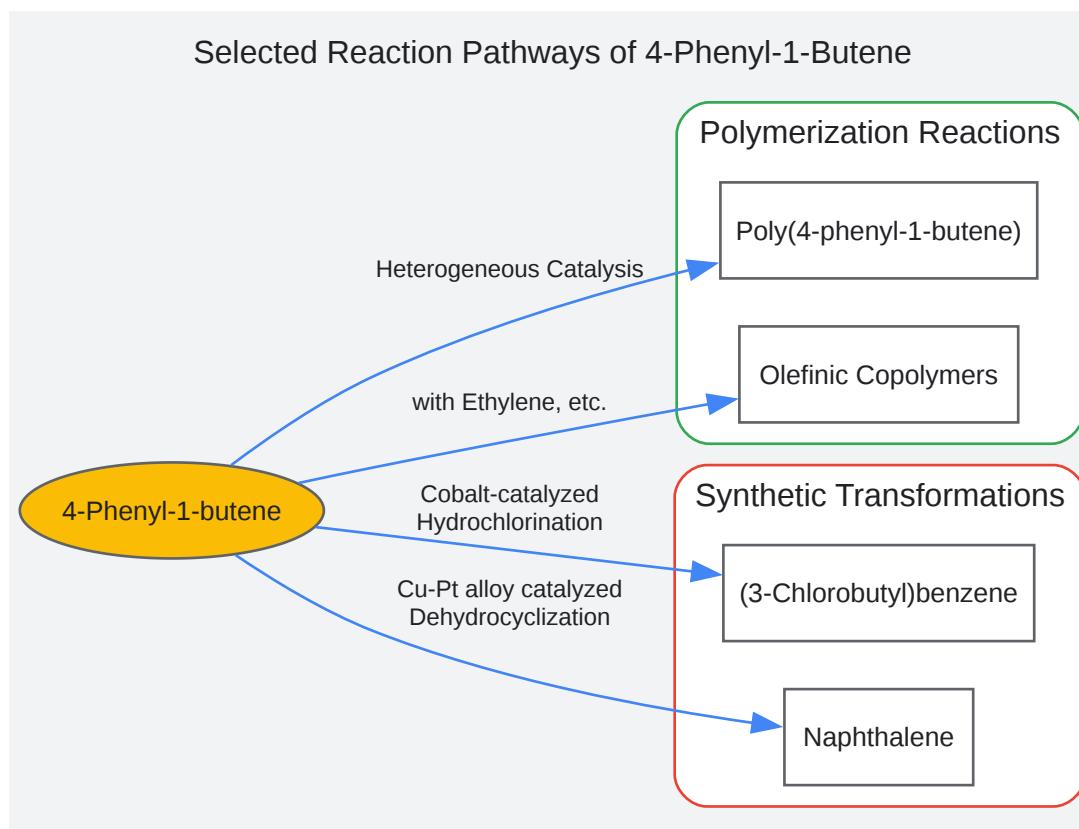
Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree.

- Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the determination of the heat capacity of the sample.[12]
- Method of Mixtures: A common calorimetric method involves heating the liquid to a known temperature and then mixing it with a known mass of a substance with a known heat capacity (like water) in a calorimeter. By measuring the final equilibrium temperature, the specific heat capacity of the liquid can be calculated.[13][14]


Vapor Pressure Measurement

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

- Ebulliometry (Boiling Point Method): This method is based on the principle that a liquid boils when its vapor pressure equals the external pressure. By measuring the boiling point of the liquid at various controlled external pressures, the vapor pressure curve can be determined. [15][16]
- Static Method: This technique involves placing the purified liquid in a container, evacuating any foreign gases, and then measuring the equilibrium pressure of the vapor phase above the liquid at different temperatures.[8][9]


Visualizations: Chemical Pathways and Experimental Workflow

To further aid in the understanding of **4-phenyl-1-butene**'s applications and property determination, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Workflow for viscosity measurement.

[Click to download full resolution via product page](#)

Caption: Reaction pathways of **4-phenyl-1-butene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. ieta.org [ieta.org]
- 3. cscscientific.com [cscscientific.com]
- 4. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]

- 7. blog.rheosense.com [blog.rheosense.com]
- 8. youtube.com [youtube.com]
- 9. Vapor pressure - Wikipedia [en.wikipedia.org]
- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 11. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. sparkl.me [sparkl.me]
- 14. scribd.com [scribd.com]
- 15. books.rsc.org [books.rsc.org]
- 16. aa6kj.hopto.org [aa6kj.hopto.org]
- To cite this document: BenchChem. [Thermophysical Properties of 4-Phenyl-1-Butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585249#thermophysical-properties-of-4-phenyl-1-butene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com